(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two substituents: dichloro and nitro groups on the phenyl rings. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
3,4-Dichlorobenzaldehyde+3-NitroacetophenoneBase, Solventthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The dichloro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Substituted chalcones with various functional groups
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Biology and Medicine:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties against various bacterial and fungal strains.
Anticancer Activity: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry:
Dye and Pigment Production: The compound and its derivatives can be used in the synthesis of dyes and pigments due to their chromophoric properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
- (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The position and type of substituents on the phenyl rings can significantly influence the compound’s reactivity and biological activity.
- Biological Activity: The presence of different substituents can lead to variations in antimicrobial, anticancer, and other biological activities. For example, the position of the nitro group can affect the compound’s ability to interact with molecular targets.
- Chemical Reactivity: Substituents such as nitro and chloro groups can influence the compound’s reactivity in various chemical reactions, including oxidation, reduction, and substitution.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFYSOZOAFFHU-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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